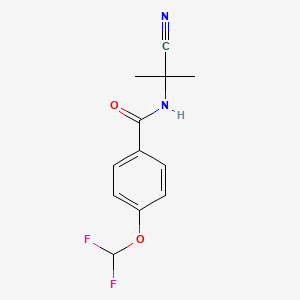
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CFM-2 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
科学的研究の応用
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to increase the activity of the CFTR chloride channel, which is defective in cystic fibrosis patients. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has also been shown to reduce the growth of cysts in polycystic kidney disease and to reduce fluid secretion in secretory diarrhea.
作用機序
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is a selective inhibitor of the CFTR chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide binds to the CFTR protein and stabilizes its open conformation, which increases the activity of the channel. This leads to an increase in chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to increase the activity of the CFTR chloride channel in various cell types, including epithelial cells, smooth muscle cells, and neurons. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has also been shown to reduce the growth of cysts in polycystic kidney disease by inhibiting fluid secretion. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to reduce fluid secretion in secretory diarrhea by inhibiting ion transport in the intestine.
実験室実験の利点と制限
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of the CFTR chloride channel, which makes it a valuable tool for studying the role of CFTR in various diseases. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is also not suitable for in vivo studies because it is rapidly metabolized in the body.
将来の方向性
There are several future directions for the study of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide. One direction is to develop more potent and selective inhibitors of the CFTR chloride channel. Another direction is to study the effects of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide on other ion channels and transporters. Additionally, N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide could be used as a lead compound for the development of new drugs for the treatment of cystic fibrosis, polycystic kidney disease, and secretory diarrhea.
合成法
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(1-cyano-1-methylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-3-5-9(6-4-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQQTSWRQMUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)
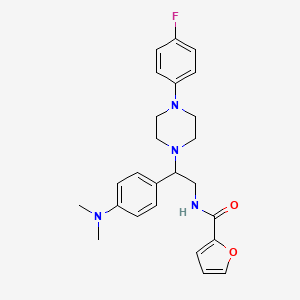
![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)
![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)

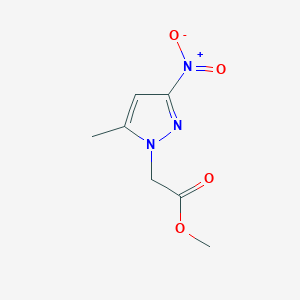

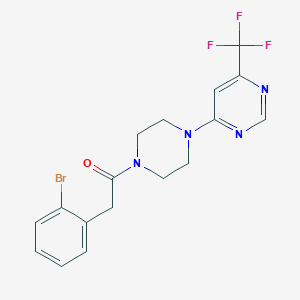
![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)
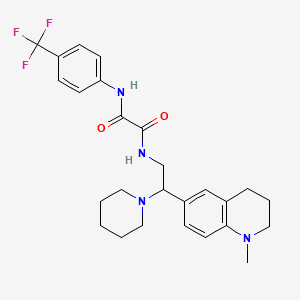
![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)